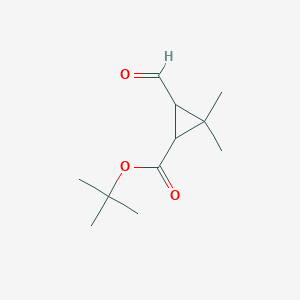

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-10(2,3)14-9(13)8-7(6-12)11(8,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOOCDUHQWDERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C)(C)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-07-5 | |

| Record name | tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of tert-butyl 2,2-dimethylcyclopropane-1-carboxylate with a formylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the formyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

Oxidation: Tert-butyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate

Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylate

Substitution: Various amides and esters depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the creation of more intricate compounds. For instance, it can be utilized in the formation of pyrethroid insecticides through specific synthetic pathways that leverage its reactivity with other chemical agents .

Reagent in Organic Transformations

The compound is also employed as a reagent in organic transformations. Its formyl group can undergo nucleophilic addition reactions, while the ester moiety is prone to hydrolysis or transesterification. This dual reactivity enhances its utility in developing new chemical entities .

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. Investigations into its interactions with biomolecules are ongoing, focusing on potential applications in drug development. The compound's structure suggests possible anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate allows manufacturers to create tailored compounds for specific applications in pharmaceuticals, agrochemicals, and fine chemicals .

Case Study 1: Synthesis of Pyrethroid Intermediates

A notable application involves using this compound in synthesizing pyrethroid insecticides. The compound acts as a precursor in multi-step reactions leading to the formation of active insecticidal agents. This application highlights its significance in agricultural chemistry and pest control strategies .

Case Study 2: Exploration of Anti-inflammatory Properties

In a study examining anti-inflammatory activities of derivatives synthesized from this compound, several compounds demonstrated promising results compared to standard anti-inflammatory drugs. This research underscores the potential therapeutic applications of the compound and its derivatives .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in creating pyrethroid insecticides |

| Organic Transformations | Reagent for nucleophilic addition and hydrolysis | Facilitates diverse organic reactions |

| Biological Research | Investigated for potential biological activities | Possible anti-inflammatory and antimicrobial properties |

| Industrial Applications | Production of specialty chemicals | Utilized in pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The cyclopropane ring provides structural rigidity and influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Esters of 3-Formyl-2,2-dimethylcyclopropane-1-carboxylate

The tert-butyl ester’s properties are significantly influenced by its ester group. Comparisons with methyl and ethyl analogs highlight key differences:

Key Observations:

- Hydrophobicity: The tert-butyl ester’s higher molecular weight and nonpolar group enhance hydrophobicity, likely raising its logP value compared to smaller esters.

- Synthetic Utility: Methyl ester derivatives are well-documented in pyrethroid synthesis (e.g., deltamethrin analogs with 100% insecticidal efficacy) , whereas the tert-butyl variant’s applications remain underexplored.

Cyclopropane Carboxylates in Agrochemicals

Cypermethrin, a pyrethroid insecticide, shares a cyclopropane carboxylate core but differs in substituents (e.g., dichlorovinyl and cyano groups). Its structure, C₂₂H₁₉Cl₂NO₃, and bioactivity contrast with the tert-butyl compound, which lacks the aromatic and halogenated moieties critical for insecticidal activity .

BOC-Protected Heterocycles

Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate (CAS: 2446668-77-3) replaces the cyclopropane ring with an azetidine (four-membered nitrogen heterocycle). This structural variation reduces ring strain and alters reactivity, making it more suitable for peptide synthesis or medicinal chemistry applications compared to the cyclopropane-based tert-butyl compound .

Biological Activity

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate (C11H18O3) is an organic compound notable for its unique cyclopropane structure and potential applications in various fields, including chemistry and biology. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

- CAS Number : 35285-07-5

The compound features a tert-butyl group, a formyl group, and a cyclopropane ring, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of its functional groups:

- Formyl Group : This group can participate in nucleophilic addition reactions, leading to interactions with various biomolecules.

- Ester Group : The ester can undergo hydrolysis or transesterification, influencing its biological interactions.

- Cyclopropane Ring : Provides structural rigidity that may affect the compound's pharmacokinetics and dynamics.

Research Findings

Recent studies have investigated the compound's potential as a bioactive agent. Here are some key findings:

- Antimicrobial Activity : Preliminary assays suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This highlights its potential as a lead compound for antibiotic development.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be exploited for cancer therapies.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focused on cancer cell lines (e.g., MCF7 and HL60), the compound demonstrated IC50 values indicating effective cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in oncological therapies.

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclopropanation Reactions : Utilizing suitable precursors followed by formylation under controlled conditions.

Applications in Research and Industry

- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Explored for its potential use in drug development due to its bioactive properties.

- Specialty Chemicals Production : Employed in the manufacture of specialty chemicals due to its unique structural characteristics.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate?

The synthesis typically involves cyclopropane ring formation followed by functionalization. A key intermediate, methyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate, is synthesized via [2+1] cycloaddition using trimethylsulfoxonium iodide as a carbene precursor under basic conditions (e.g., NaH in DMSO). Subsequent transesterification with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) yields the tert-butyl ester . For regioselective formylation, Vilsmeier-Haack conditions (POCl₃/DMF) may be applied to introduce the aldehyde group at the 3-position .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR resolves cyclopropane ring protons (δ ~1.0–2.5 ppm) and aldehyde protons (δ ~9.5–10.0 ppm).

- ¹³C NMR confirms ester carbonyl (δ ~165–175 ppm) and cyclopropane carbons (δ ~15–30 ppm) .

- Infrared Spectroscopy (IR):

- Peaks at ~1700–1750 cm⁻¹ (ester C=O) and ~2700–2900 cm⁻¹ (aldehyde C-H stretch) .

- High-Resolution Mass Spectrometry (HRMS):

- Validates molecular formula (C₁₃H₂₀O₃) and fragmentation patterns.

Advanced: How can crystallographic analysis resolve stereochemical ambiguities in cyclopropane derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is pivotal for determining absolute configuration and bond angles. Cyclopropane derivatives often exhibit distorted bond angles (~60°), which SHELXL refines using least-squares minimization against intensity data . Graph-set analysis (e.g., Etter’s rules) can further interpret hydrogen-bonding networks in crystal lattices, clarifying intermolecular interactions that stabilize specific conformers . For enantiomeric resolution, chiral columns (e.g., Chiralpak IA) coupled with SCXRD are recommended .

Advanced: What experimental design principles optimize regioselective functionalization of the cyclopropane ring?

- Reaction Optimization:

- Use factorial design (e.g., Box-Behnken) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, Mo(CO)₆ catalyzes epoxidation of cyclopropane derivatives with tert-butyl hydroperoxide (TBHP) in dichloroethane, achieving >90% conversion at 60°C .

- Kinetic vs. Thermodynamic Control:

- Low-temperature conditions favor kinetic products (e.g., cis isomers), while prolonged heating shifts equilibrium toward thermodynamically stable trans isomers .

Advanced: How can bioactivity discrepancies between enantiomers be systematically addressed?

- Enantioselective Synthesis:

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) yield enantiopure samples .

- Bioassay Design:

- Topical application assays (e.g., on T. absoluta larvae) using microsyringes (0.1 µL accuracy) ensure precise dosing. Dose-response curves (e.g., LD₅₀) differentiate enantiomer potency, while LC-MS quantifies metabolic stability .

- Data Contradiction Analysis:

- Cross-validate results using orthogonal assays (e.g., receptor-binding studies vs. whole-organism toxicity) to rule out matrix effects .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic acyl substitution?

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. The tert-butyl ester’s electron-withdrawing effect lowers LUMO energy at the carbonyl carbon, enhancing reactivity .

- Molecular Dynamics (MD):

- Simulate solvent effects (e.g., THF vs. DCM) on transition-state stabilization.

Advanced: How does hydrogen-bonding propensity influence solid-state stability?

Graph-set analysis (e.g., R₂²(8) motifs) identifies intermolecular H-bonding between the aldehyde and ester carbonyl groups, which stabilizes polymorphs. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate H-bond strength with melting points and hygroscopicity .

Advanced: What strategies mitigate decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.